molecular formula C23H34F2O2 B13124332 (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane)

(trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane)

Cat. No.: B13124332
M. Wt: 380.5 g/mol
InChI Key: QFPFTWFAICVDNE-UHFFFAOYSA-N
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Description

(trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) is a bicyclohexane derivative featuring a 2,3-difluoro-4-methoxyphenoxymethyl substituent and a trans,trans stereochemical configuration. This compound is characterized by:

  • Molecular formula: Likely C₂₃H₃₂F₂O₂ (inferred from structural analogs in and ).
  • Key structural motifs: A rigid bicyclohexane core, a methoxy group, two fluorine atoms on the aromatic ring, and a propyl chain.
  • Potential applications: Fluorinated bicyclohexanes are often explored in liquid crystal materials, medicinal chemistry (e.g., antibiotic or antitumor agents), and organic electronics due to their stability and tunable physicochemical properties .

Properties

Molecular Formula

C23H34F2O2

Molecular Weight

380.5 g/mol

IUPAC Name

2,3-difluoro-1-methoxy-4-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]benzene

InChI

InChI=1S/C23H34F2O2/c1-3-4-16-5-9-18(10-6-16)19-11-7-17(8-12-19)15-27-21-14-13-20(26-2)22(24)23(21)25/h13-14,16-19H,3-12,15H2,1-2H3

InChI Key

QFPFTWFAICVDNE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)COC3=C(C(=C(C=C3)OC)F)F

Origin of Product

United States

Biological Activity

(trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) is a synthetic organic compound with potential biological activity. Its molecular formula is C23H34F2O2, and it has a molecular weight of 380.5 g/mol. This compound is of interest due to its unique structural features, which may impart specific biological effects.

Molecular Structure:

  • Molecular Formula: C23H34F2O2
  • Molecular Weight: 380.5 g/mol
  • IUPAC Name: 2,3-difluoro-1-methoxy-4-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]benzene
  • Canonical SMILES: CCCC1CCC(CC1)C2CCC(CC2)COC3=C(C(=C(C=C3)OC)F)F

Table 1: Chemical Properties of the Compound

PropertyValue
Molecular FormulaC23H34F2O2
Molecular Weight380.5 g/mol
Purity≥95%
Physical StateSolid

Anticancer Potential

Research indicates that compounds similar to (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) may exhibit anticancer properties. For instance, derivatives with methoxy and difluoro substituents have shown selective cytotoxicity against various tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation in cancer cells .

Enzyme Inhibition

Studies have demonstrated that certain structural analogs can act as enzyme inhibitors. For example, compounds with similar phenolic structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to strong inhibition . This suggests that (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) could possess similar activities.

Table 2: Inhibitory Activity of Related Compounds

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A157.3146.42
Compound B100.0030.00
(trans,trans)-4-(...)TBDTBD

Study 1: Cytotoxicity Evaluation

A study conducted on structurally related compounds found that those with difluoro and methoxy groups exhibited significant cytotoxic effects against HeLa and HepG2 cell lines. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .

Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies on similar compounds revealed that modifications in the cyclohexane structure can enhance bioavailability and metabolic stability. This could be crucial for developing therapeutic agents based on (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) .

Scientific Research Applications

Soluble Epoxide Hydrolase Inhibition

Research indicates that compounds structurally related to (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) demonstrate potent inhibition of soluble epoxide hydrolase. This enzyme plays a crucial role in the metabolism of bioactive lipids, and its inhibition can lead to anti-inflammatory effects and vasodilation.

A study highlighted that trans isomers of similar compounds exhibited low nanomolar to picomolar activity against recombinant human sEH, with one derivative achieving an IC50 value of 1.3 nM. This indicates that such compounds could be developed into therapeutic agents for conditions like hypertension and heart failure due to their ability to enhance the action of epoxyeicosatrienoic acids (EETs) .

Anticancer Potential

The structural features of (trans,trans)-4-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) may also contribute to anticancer activity. Similar compounds have shown selective cytotoxicity against tumorigenic cell lines. The modification of existing compounds to enhance stability and potency could lead to new cancer therapies .

Case Study 1: In Vivo Efficacy

In vivo studies have demonstrated that related compounds with similar structures effectively treated hypotension in murine models challenged with lipopolysaccharides. The high oral bioavailability (98%) of these compounds supports their potential as therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of sEH inhibitors has shown that modifications at specific positions on the cyclohexane rings can significantly impact potency and metabolic stability. For instance, incorporating different substituents at the para position on the aromatic ring can enhance binding affinity and selectivity toward sEH .

Comparison with Similar Compounds

Core Structural Variations

The table below compares the target compound with key analogs:

Compound Name & CAS No. Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound Bicyclohexane -OCH₃ (methoxy), -CH₂-C₆H₃F₂- (2,3-difluoro-4-methoxyphenoxymethyl), -C₃H₇ C₂₃H₃₂F₂O₂ ~374.5* Reference compound
CAS 123560-48-5 Bicyclohexane -OCH₂CH₃ (ethoxy), -C₆H₃F₂- (2,3-difluorophenyl), -C₃H₇ C₂₃H₃₄F₂O 364.5 Ethoxy replaces methoxy; phenyl vs. phenoxymethyl
CAS 174350-08-4 Bicyclohexane -CH₃ (methyl), -C₆H₃F₂- (2,3-difluorophenyl), -C₂H₅ C₂₂H₃₀F₂ 332.5 Methyl substituent; ethyl chain instead of propyl
CAS 415915-41-2 Benzene + Cyclohexane -OCH₃ (methoxy), -C₆H₃F₂- (2,3-difluorophenyl), -C₃H₇ (propylcyclohexyl) C₁₆H₂₂F₂O 268.4 Monocyclic core; lacks bicyclohexane linkage
CAS 189750-98-9 Biphenyl -OCH₂CH₃ (ethoxy), -C₆H₃F₂- (2,3-difluorophenyl), -C₃H₇ (propylcyclohexyl) C₂₃H₂₈F₂O 362.5 Biphenyl core; ethoxy instead of methoxy

*Note: Molecular weight estimated based on structural analogs.

Functional Group Impact on Properties

Fluorine Substitution: The 2,3-difluoro motif enhances electronegativity and metabolic stability. Fluorinated analogs (e.g., CAS 123560-48-5, CAS 189750-98-9) exhibit increased lipophilicity, improving membrane permeability . In contrast, non-fluorinated analogs (e.g., CAS 174350-08-4 with methyl) show reduced polarity and may have lower bioactivity .

Ethoxy (-OCH₂CH₃): Increases steric bulk and lipophilicity, which may reduce solubility in polar solvents .

Core Rigidity :

  • Bicyclohexane cores (target compound, CAS 123560-48-5) provide conformational rigidity, favoring liquid crystalline behavior or stable protein binding. Biphenyl cores (CAS 189750-98-9) offer planar structures with extended π-conjugation, useful in electronic materials .

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